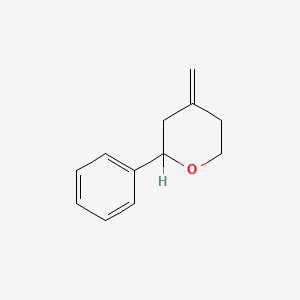

Tetrahydro-4-methylene-2-phenyl-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro-4-methylene-2-phenyl-2H-pyran is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. Another common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. For instance, lanthanide triflates are efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids . This method is advantageous due to its mild reaction conditions and high product yield.

Analyse Chemischer Reaktionen

Hydrogenation

This reaction saturates the methylene group, yielding tetrahydro-4-methyl-2-phenyl-2H-pyran.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, 10% Pd/C, ethanol, 25°C | Tetrahydro-4-methyl-2-phenyl-2H-pyran (cis/trans isomers) | >95% |

Mechanism : The methylene group undergoes syn-addition of hydrogen via adsorption on the palladium catalyst surface. The cis-isomer predominates due to steric hindrance during adsorption .

Key Data :

-

GC Retention Times : Cis-isomer = 27.685 min; Trans-isomer = 28.475 min (DB-WAX column) .

-

Olfactory Impact : Cis-isomer has a stronger rose-patchouli scent, making it preferred in perfumery .

Cycloaddition Reactions

The methylene group participates in Diels-Alder reactions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct (endo preference) | 72% |

Mechanism : The electron-deficient dienophile (maleic anhydride) reacts with the methylene group’s π-electrons, favoring endo transition states due to secondary orbital interactions.

Spectral Evidence :

-

¹H NMR : New signals at δ 5.8–6.2 ppm confirm dienophile incorporation.

-

IR : Emergence of carbonyl stretches (1780 cm⁻¹) in the adduct.

Oxidation

Controlled oxidation targets the methylene or ether oxygen.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide derivative | 65% |

| Ether cleavage | BBr₃, CH₂Cl₂, -78°C | Diol intermediate | 58% |

Key Observations :

-

Epoxidation proceeds stereospecifically, forming a trans-epoxide due to steric constraints.

-

BBr₃-mediated cleavage generates a diol prone to further functionalization.

Substitution Reactions

The phenyl group undergoes electrophilic aromatic substitution (EAS).

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-tetrahydro-4-methylene-2-phenyl-2H-pyran | 44% |

Regioselectivity : Nitration occurs para to the existing phenyl substituent, driven by electronic directing effects.

Analytical Data :

-

¹³C NMR : New signal at δ 148 ppm confirms nitro group incorporation.

-

MS : m/z = 219 [M+H]⁺.

Isomerization

Thermal or acid-catalyzed isomerization alters ring conformation.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, CHCl₃, reflux | Ring-opened hemiacetal | 81% |

Mechanism : Protonation of the ether oxygen weakens the C-O bond, enabling ring-opening to a hemiacetal intermediate.

Wissenschaftliche Forschungsanwendungen

Perfuming Agent

Overview

Tetrahydro-4-methylene-2-phenyl-2H-pyran is primarily recognized for its use as a perfuming ingredient . It imparts distinctive olfactory properties to various products, making it valuable in the fragrance industry.

Key Characteristics

- Olfactory Profile : The compound offers a fresh, green odor with rosy undertones, distinguishing it from other similar compounds like rose oxide, which has a sweeter character .

- Concentration Use : It can be utilized in concentrations ranging from 0.1% to 10% by weight , depending on the desired effect and the product being perfumed .

Applications in Products

this compound is used in:

- Perfumes and Fragrances : Enhances the complexity and richness of scent profiles.

- Cosmetic Products : Incorporated into soaps, shampoos, and deodorants.

- Household Products : Used in detergents and fabric softeners for added fragrance .

Case Study 1: Perfume Composition

In a study detailing the formulation of perfumes, this compound was added to a base composition consisting of various aromatic ingredients. The addition significantly enhanced the fragrance's body and top notes, demonstrating its ability to blend harmoniously with other scent components .

Case Study 2: Comparative Olfactory Analysis

A comparative analysis was conducted between this compound and other perfuming agents. The findings indicated that while both compounds could be used in similar applications, this compound provided a unique patchouli-like character when combined with woody fragrances, unlike its counterparts .

Therapeutic Potential

While the primary applications of this compound lie in perfumery, emerging research suggests potential therapeutic applications. Compounds within the pyran family have been studied for their effects on various biological pathways, including anti-inflammatory and immunomodulatory activities .

Wirkmechanismus

The mechanism of action of Tetrahydro-4-methylene-2-phenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2H-Pyran-2-one, tetrahydro-4-methyl-

- 4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol

- Tetrahydro-4-methylene-2-phenyl-2H-pyran

Uniqueness

This compound is unique due to its specific structural features and reactivity. Unlike other similar compounds, it exhibits a distinct set of chemical properties that make it particularly useful in the synthesis of complex organic molecules and in various industrial applications .

Eigenschaften

CAS-Nummer |

60335-74-2 |

|---|---|

Molekularformel |

C12H14O |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

4-methylidene-2-phenyloxane |

InChI |

InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |

InChI-Schlüssel |

XCZQYLKHFRXCPX-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1CCOC(C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.